Product packaging for DL-[1,3-13C2]Glyceraldehyde(Cat. No.:CAS No. 478529-53-2)

DL-[1,3-13C2]Glyceraldehyde

Cat. No.: B583794
CAS No.: 478529-53-2
M. Wt: 92.063
InChI Key: MNQZXJOMYWMBOU-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Elucidating Metabolic and Enzymatic Pathways

Stable isotope tracers, such as those containing ¹³C, have revolutionized the study of metabolic and enzymatic pathways. creative-proteomics.comspringernature.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental systems, including human studies. nih.gov By introducing a substrate labeled with a stable isotope into a biological system, researchers can track the movement of the labeled atoms through various metabolic reactions. springernature.com This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into the wiring of cellular metabolism. creative-proteomics.comnih.gov

The core principle of stable isotope tracing lies in the ability to distinguish between the labeled and unlabeled forms of a molecule. This allows for the determination of metabolic fluxes, which are the rates of turnover of metabolites in a biochemical pathway. 13cflux.netyoutube.com Quantifying these fluxes is crucial for understanding how cells respond to different conditions, such as disease states or the introduction of a drug. nih.govnih.gov Furthermore, stable isotope tracers can help identify active and inactive pathways, discover novel metabolic routes, and elucidate the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov

Application of Stable Isotope TracersDescriptionAnalytical Techniques
Metabolic Flux Analysis (MFA) Quantifies the rates of metabolic reactions within a network. creative-proteomics.com13cflux.netMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) creative-proteomics.com
Pathway Elucidation Identifies active, inactive, and novel metabolic pathways. nih.govnih.govMS, NMR nih.gov
Enzyme Mechanism Studies Investigates the step-by-step process of enzyme-catalyzed reactions.NMR, MS
Disease Research Understands metabolic alterations in diseases like cancer and diabetes. nih.govmedchemexpress.comMS, NMR nih.gov
Metabolic Engineering Optimizes metabolic pathways for the production of desired compounds. vanderbilt.eduMS, NMR vanderbilt.edu

The Central Role of Glyceraldehyde and its Phosphorylated Derivatives in Carbohydrate Metabolism

Glyceraldehyde, in its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a pivotal intermediate in carbohydrate metabolism. medchemexpress.comalgoreducation.com It occupies a central position in two of the most fundamental metabolic pathways: glycolysis and gluconeogenesis. medchemexpress.comwikipedia.org Glycolysis is the process by which glucose is broken down to produce energy in the form of ATP, and G3P is a key intermediate in this pathway. algoreducation.comwikipedia.org Conversely, in gluconeogenesis, G3P serves as a building block for the synthesis of glucose from non-carbohydrate precursors. medchemexpress.com

The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the conversion of G3P to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis. nih.govyoutube.com The activity of this enzyme and the concentration of its substrate, G3P, are tightly regulated, reflecting the cell's energetic needs. researchgate.net Beyond its role in central energy metabolism, glyceraldehyde and its derivatives are also involved in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the production of NADPH and the precursors for nucleotide biosynthesis. google.comnih.gov

Rationale for Regiospecific 13C-Labeling at C1 and C3 of Glyceraldehyde for Advanced Studies

The specific placement of ¹³C labels at the C1 and C3 positions of glyceraldehyde in DL-[1,3-¹³C2]Glyceraldehyde is a deliberate and strategic choice that provides unique advantages for metabolic studies. youtube.com This regiospecific labeling allows researchers to trace the distinct fates of the carbon atoms at the beginning and end of the glyceraldehyde molecule as it is processed through different metabolic pathways.

For instance, in the glycolytic pathway, the C1 and C3 carbons of glyceraldehyde are ultimately converted into the carboxyl and methyl carbons of pyruvate (B1213749), respectively. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can precisely map the flow of carbon and quantify the relative activities of interconnected pathways. nih.gov This level of detail is particularly valuable for disentangling complex metabolic networks, such as the interplay between glycolysis and the pentose phosphate pathway. google.comresearchgate.net The specific labeling pattern can reveal information about the reversibility of reactions and the contribution of different pathways to the production of a particular metabolite. nih.gov

Overview of Research Domains Revolutionized by DL-[1,3-13C2]Glyceraldehyde

The application of DL-[1,3-¹³C2]Glyceraldehyde and other specifically labeled tracers has had a profound impact on numerous areas of biochemical and biomedical research. creative-proteomics.comspringernature.com13cflux.netnih.gov In metabolic engineering, these tracers are instrumental in identifying metabolic bottlenecks and optimizing pathways for the production of biofuels and other valuable chemicals. vanderbilt.edu In cancer research, they are used to probe the altered metabolism of tumor cells, which often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. nih.gov

Furthermore, studies utilizing ¹³C-labeled glyceraldehyde have provided critical insights into the mechanisms of diabetes and other metabolic disorders. medchemexpress.com By tracing the flow of carbon from glucose and other precursors, researchers can understand how metabolic pathways are dysregulated in these conditions. The use of stable isotope tracers has also been invaluable in studying the metabolism of various organisms, from microorganisms to humans, and in understanding the intricate regulation of cellular metabolism in response to genetic and environmental perturbations. 13cflux.netnih.gov

Research DomainKey Applications of this compound
Metabolic Engineering Identifying pathway bottlenecks, optimizing product yields. vanderbilt.edu
Cancer Biology Investigating the Warburg effect and tumor cell metabolism. nih.gov
Diabetes Research Understanding dysregulation of glucose metabolism. medchemexpress.com
Enzymology Elucidating enzyme mechanisms and kinetics.
Systems Biology Mapping and quantifying metabolic networks. 13cflux.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B583794 DL-[1,3-13C2]Glyceraldehyde CAS No. 478529-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy(1,3-13C2)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Dl 1,3 13c2 Glyceraldehyde in Metabolic Pathway Elucidation

Tracing Carbon Flux in Central Carbon Metabolism

The strategic placement of ¹³C labels in DL-[1,3-13C2]Glyceraldehyde allows for the detailed mapping of carbon transitions within the central metabolic pathways that are fundamental to cellular energy production and biosynthesis.

Glycolysis and Gluconeogenesis Pathway Analysis

DL-[1,3-¹³C₂]Glyceraldehyde serves as a valuable tracer for dissecting the forward and reverse fluxes of glycolysis and gluconeogenesis. musechem.com When introduced into a biological system, the labeled glyceraldehyde enters the glycolytic pathway. The subsequent cleavage and isomerization reactions produce key intermediates whose labeling patterns provide direct insights into pathway activity. For instance, the conversion of the labeled glyceraldehyde to pyruvate (B1213749) results in specific isotopomers of pyruvate that can be quantified to determine the rate of glycolytic flux. fu-berlin.de Conversely, in studies of gluconeogenesis, the incorporation of the ¹³C labels from glyceraldehyde into newly synthesized glucose reveals the contribution of this three-carbon precursor to glucose production. researchgate.net

The analysis of labeling patterns in key metabolites allows for the quantification of pathway fluxes.

Table 1: Key Glycolytic/Gluconeogenic Intermediates and Their Labeling from DL-[1,3-¹³C₂]Glyceraldehyde

Metabolite Expected Labeling Pattern Significance
Pyruvate [1-¹³C]Pyruvate and [3-¹³C]Pyruvate Indicates direct flux from glyceraldehyde through the lower part of glycolysis.
Lactate [1-¹³C]Lactate and [3-¹³C]Lactate Reflects glycolytic end-product formation and can be used to assess anaerobic metabolism.

Pentose (B10789219) Phosphate (B84403) Pathway Activity and Intermediates

While glycolysis is a primary fate for glyceraldehyde-3-phosphate, this intermediate also connects to the pentose phosphate pathway (PPP). wikipathways.org The PPP is crucial for producing NADPH, essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. nih.gov By tracing the ¹³C labels from DL-[1,3-¹³C₂]Glyceraldehyde, researchers can assess the flux through the non-oxidative branch of the PPP. The interconversion of glycolytic and PPP intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be monitored by analyzing the distribution of ¹³C in these and other related metabolites. researchgate.net For example, the appearance of ¹³C in ribose-5-phosphate, a key product of the PPP, can indicate the relative activity of this pathway. csic.es

Tricarboxylic Acid (TCA) Cycle Contributions from Glyceraldehyde-Derived Metabolites

The metabolic fate of DL-[1,3-¹³C₂]Glyceraldehyde extends to the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration. Glyceraldehyde is first converted to pyruvate, which can then enter the TCA cycle as acetyl-CoA or oxaloacetate. researchgate.net The ¹³C labels from the original glyceraldehyde molecule are incorporated into TCA cycle intermediates, such as citrate, α-ketoglutarate, and malate. frontiersin.org By analyzing the specific isotopomer distribution in these metabolites, researchers can quantify the contribution of glyceraldehyde-derived carbons to the TCA cycle pool. semanticscholar.org This provides valuable information on the coupling between glycolysis and mitochondrial respiration.

Investigating Intermediary Metabolism in Diverse Biological Systems

The application of DL-[1,3-¹³C₂]Glyceraldehyde extends to a wide array of biological systems, from cultured cells to microorganisms, enabling a deeper understanding of their unique metabolic characteristics.

Cell Culture Models for Metabolic Phenotyping

In cell culture models, DL-[1,3-¹³C₂]Glyceraldehyde is employed to characterize the metabolic phenotype of different cell types, including cancer cells and astrocytes. fu-berlin.defrontiersin.org Isotopic tracer studies allow for the investigation of how metabolic pathways are rewired in disease states. northwestern.edu For example, by incubating cells with the labeled compound, scientists can measure the relative fluxes through glycolysis and the TCA cycle, providing insights into phenomena like the Warburg effect in cancer cells, where glycolysis is often elevated even in the presence of oxygen. nih.gov The ability to trace the metabolic fate of glyceraldehyde helps in identifying metabolic vulnerabilities that could be targeted for therapeutic intervention. fu-berlin.de

Microbial Metabolism and Metabolic Engineering

In the field of microbial biotechnology, understanding and manipulating metabolic pathways is key to optimizing the production of valuable chemicals. mdpi.com DL-[1,3-¹³C₂]Glyceraldehyde is a crucial tool for ¹³C-metabolic flux analysis (¹³C-MFA) in microorganisms. shimadzu.com By feeding labeled glyceraldehyde to microbial cultures, researchers can obtain a detailed map of their central carbon metabolism. mdpi.com This information is vital for metabolic engineering efforts aimed at redirecting carbon flux towards the synthesis of desired products, such as biofuels or specialty chemicals. The precise data generated from these tracer studies enables the rational design of genetically modified microbial strains with improved production capabilities. toulouse-biotechnology-institute.fr

Table 2: Compound Names Mentioned in the Article

Compound Name
DL-[1,3-¹³C₂]Glyceraldehyde
Acetyl-CoA
α-ketoglutarate
Citrate
Fructose-6-phosphate
Glucose
Glyceraldehyde
Glyceraldehyde-3-phosphate
Lactate
Malate
Oxaloacetate
Pyruvate

Plant Metabolic Pathway Analysis

The use of stable isotope-labeled compounds, such as DL-[1,3-¹³C₂]Glyceraldehyde, is a powerful technique for dissecting the complex network of metabolic pathways in plants. By introducing this labeled glyceraldehyde into plant systems, researchers can trace the fate of the ¹³C atoms as they are incorporated into various downstream metabolites. This approach, known as isotope tracing or metabolic flux analysis, provides invaluable insights into the activity and regulation of central carbon metabolism.

In plant leaves, carbon metabolism involves a series of interconnected pathways, including glycolysis, the pentose phosphate pathway (PPP), and the Calvin cycle. Glyceraldehyde-3-phosphate (G3P), a key intermediate, stands at a critical juncture in these pathways. oup.com The ¹³C label from DL-[1,3-¹³C₂]Glyceraldehyde allows for the deconvolution of fluxes through these different routes. For instance, the conversion of glyceraldehyde-3-phosphate to 3-phosphoglycerate (B1209933) can be catalyzed by different enzymes, and isotope labeling helps in quantifying the relative contribution of each. researchgate.net

One of the significant applications is in understanding the partitioning of carbon between different biosynthetic endpoints. For example, by analyzing the ¹³C patterns in glucose, researchers can infer the relative fluxes of carbon through glycolysis versus the PPP. oup.com This is crucial for understanding how plants allocate carbon resources for growth, defense, and energy production under various environmental conditions.

Furthermore, isotope tracing with labeled glyceraldehyde can shed light on the subcellular compartmentalization of metabolic pathways. researchgate.net In plants, glycolysis occurs in both the cytosol and plastids, and the transport of intermediates between these compartments plays a vital role in metabolic regulation. researchgate.net By analyzing the isotopic enrichment in metabolites specific to each compartment, it is possible to estimate the rates of transport and the relative activities of the pathways in different cellular locations.

Recent research has also focused on the role of glyceraldehyde-3-phosphate dehydrogenases (GAPDH) in introducing a specific ¹³C signal in plant-derived glucose. oup.comresearchgate.net This has led to the development of models that can predict the isotopic signature of glucose based on the metabolic state of the leaf, providing a novel tool for studying plant physiology and its response to environmental stress. researchgate.net

Table 1: Research Findings in Plant Metabolic Pathway Analysis using ¹³C-labeled Glyceraldehyde and related tracers

Research Focus Key Finding Citation
Carbon flux around leaf-cytosolic GAPDH A ¹³C signal is introduced at the C-4 position of glucose, providing insights into the commitment of G3P to different metabolic fates. oup.comresearchgate.net
Compartmentation of glycolysis Isotope labeling helps to distinguish between cytosolic and plastidial glycolytic activities and the transport of triose phosphates. researchgate.net
Validation of metabolic flux models ¹³C isotopically non-stationary metabolic flux analysis (INST-MFA) is used to validate and refine models of plant carbon metabolism. diva-portal.org

Elucidation of Novel or Alternative Metabolic Routes

Isotope tracing with specifically labeled precursors like DL-[1,3-¹³C₂]Glyceraldehyde is instrumental in the discovery and characterization of novel or alternative metabolic pathways that may not be apparent from genomic data alone. When cells are fed this labeled compound, the unique labeling patterns in downstream metabolites can reveal unexpected biochemical transformations and connections between pathways.

In the context of cancer metabolism, which is known for its significant reprogramming, stable isotope-resolved metabolomics (SIRM) has been used to uncover novel metabolic activities. nih.gov While not directly using DL-[1,3-¹³C₂]Glyceraldehyde, studies with related labeled precursors like [U-¹³C]-glucose have shown how cancer cells can reroute metabolic flux to support proliferation and survival. nih.gov The principles of these studies are directly applicable to experiments using labeled glyceraldehyde to probe specific sections of metabolic networks.

The discovery of the deoxyxylulose phosphate (DXP) pathway for isoprenoid biosynthesis is a landmark example of how isotope labeling can elucidate new metabolic routes. core.ac.uk Early studies using ¹³C-labeled glucose and other precursors revealed labeling patterns in isoprenoids that were inconsistent with the established mevalonate (B85504) pathway. core.ac.uk Subsequent experiments, including those with labeled glyceraldehyde derivatives, were critical in piecing together the steps of the DXP pathway, which is now known to be essential in many bacteria, algae, and plants. core.ac.uk

Furthermore, the promiscuous activities of enzymes can lead to the formation of novel metabolites. For instance, recent studies have shown that erythronate can be produced in mammalian cells from the pentose phosphate pathway intermediate erythrose 4-phosphate, a process involving the enzymes glyceraldehyde phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK). pnas.org Isotope tracing with labeled precursors is a key method to identify such unexpected products and their biosynthetic origins. pnas.org

Table 2: Examples of Novel Metabolic Insights Gained from Isotope Tracing

Metabolic Area Discovery Significance Citation
Isoprenoid Biosynthesis Elucidation of the deoxyxylulose phosphate (DXP) pathway as an alternative to the mevalonate pathway. Revealed a major, previously unknown pathway for the synthesis of essential compounds like cholesterol and rubber. core.ac.uk
Cancer Metabolism Identification of altered metabolic phenotypes and the rerouting of metabolic flux to support tumor growth. Provides targets for the development of new cancer therapies that exploit metabolic vulnerabilities. nih.gov
By-product Formation Discovery of the synthesis of erythronate from pentose phosphate pathway intermediates via promiscuous enzyme activities. Expands our understanding of the metabolic capabilities of cells and the potential for novel metabolite production. pnas.org

Utilization of Dl 1,3 13c2 Glyceraldehyde in Mechanistic Enzymology

Probing Stereochemical Course of Enzymatic Reactions

Isotopic labeling is a cornerstone technique for elucidating the stereochemical course of enzyme-catalyzed reactions. beilstein-journals.org The use of substrates with site-specific isotopic labels, such as DL-[1,3-13C2]Glyceraldehyde, allows researchers to follow the precise fate of atoms in a three-dimensional context. When an enzyme metabolizes this labeled glyceraldehyde, the position of the ¹³C atoms in the resulting product(s) reveals critical information about bond formation, cleavage, and the spatial arrangement of the reaction intermediates within the enzyme's active site.

For example, in the study of terpene biosynthesis, isotopically labeled precursors have been used to uncover complex carbon backbone rearrangements and stereospecific cyclizations. beilstein-journals.org A similar principle applies to glyceraldehyde-converting enzymes. By feeding an enzyme this compound and analyzing the product's isotopic distribution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, one can determine whether the reaction proceeds with inversion or retention of configuration at a chiral center. This methodology is crucial for understanding how an enzyme achieves its remarkable stereoselectivity. boku.ac.at

Determination of Kinetic Isotope Effects (KIEs) with ¹³C-Labeled Substrates

The replacement of a ¹²C atom with a ¹³C atom can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). Although the mass increase from ¹²C to ¹³C is only about 8%, leading to smaller KIEs compared to deuterium (B1214612) labeling, these effects are measurable and highly informative. wikipedia.org

The use of ¹³C-labeled substrates like this compound is central to metabolic flux analysis, where even small KIEs can significantly influence the labeling patterns of intracellular metabolites. nih.govosti.gov While often assumed to be negligible, studies have shown that failing to account for ¹³C KIEs can introduce errors in flux estimations that are comparable to measurement errors. nih.govosti.gov Therefore, determining the KIE for a given enzymatic step provides crucial data for the rigorous mathematical modeling of metabolic pathways. nih.gov It helps to refine models, improve the accuracy of estimated metabolic fluxes, and understand rate-limiting steps in a pathway. d-nb.info

Isotopic PairRelative Mass ChangeTypical KIE (kL/kH) MagnitudeSignificance
¹H / ²H (Deuterium)~100%6 - 10Large effect; used to probe C-H bond cleavage.
¹²C / ¹³C~8%1.02 - 1.07Small but significant effect; crucial for ¹³C metabolic flux analysis. wikipedia.orgnih.gov
¹⁴N / ¹⁵N~7%~1.04Used in studying nitrogen metabolism.
¹⁶O / ¹⁸O~12.5%~1.06Used to trace oxygen atoms in metabolic and chemical reactions.

Characterization of Substrate Specificity and Catalytic Mechanisms of Glyceraldehyde-Converting Enzymes

This compound is an invaluable substrate for characterizing the specificity and catalytic mechanisms of enzymes that act upon glyceraldehyde. Since the substrate is a racemic mixture (containing both D- and L-glyceraldehyde), it can be used to determine an enzyme's enantioselectivity. Enzymes like transketolase are known to be highly stereospecific, typically acting only on the D-enantiomer of sugar aldehydes. researchgate.net By incubating such an enzyme with the this compound mixture and analyzing which isomer is consumed, its stereochemical preference can be confirmed.

Furthermore, the ¹³C labels at the C-1 and C-3 positions act as tracers to follow the transformation of the carbon backbone. wikipedia.org For an enzyme like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes the oxidation and phosphorylation of its substrate, the labeled product (1,3-bisphosphoglycerate) would retain the ¹³C labels at the corresponding positions. sigmaaldrich.com This confirms the reaction mechanism and rules out alternative pathways involving carbon skeleton rearrangements. For other enzymes, such as aldose reductase, using the labeled substrate helps to verify the site of reduction. scientificlabs.ie

EnzymePrimary Reaction with GlyceraldehydeInsights from DL-[1,3-¹³C₂]Glyceraldehyde Labeling
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. sigmaaldrich.comConfirms the catalytic mechanism and traces the carbon flow into a key glycolytic intermediate.
Aldose ReductaseReduction of glyceraldehyde to glycerol (B35011). scientificlabs.ieVerifies substrate specificity and confirms the site of carbonyl reduction.
Transketolase (TK)Transfers a two-carbon ketol group to an aldehyde acceptor (D-glyceraldehyde). researchgate.netDetermines enantioselectivity (prefers D-isomer) and traces the C-1 and C-2 carbons of the product.
Non-phosphorylating GAPDH (GAPN)Irreversible oxidation of glyceraldehyde 3-phosphate to 3-phosphoglycerate (B1209933). nih.govElucidates substrate binding, stereoselectivity, and catalytic mechanism. nih.gov

Understanding Enzyme Promiscuity and its Metabolic Consequences

Enzyme promiscuity is the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role. nih.gov These "underground" metabolic activities can have significant biological consequences, sometimes leading to the production of non-functional or even toxic metabolites. mdpi.com Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for instance, is known to possess promiscuous activities, such as catalyzing the hydration of NADH. mdpi.com

This compound is an ideal probe to investigate such promiscuous activities. If an enzyme intended for a different substrate promiscuously acts on glyceraldehyde, the ¹³C label allows for the unambiguous identification and tracking of the resulting aberrant product. nih.gov By using metabolomics approaches combined with isotopic tracing, researchers can screen for these unexpected products in cell extracts. nih.gov For example, a promiscuous dehydrogenase might reduce glyceraldehyde to glycerol, or an isomerase might convert it to dihydroxyacetone. The presence of the ¹³C label in these molecules would confirm their origin from glyceraldehyde via a promiscuous enzymatic reaction, helping to map the full landscape of an enzyme's catalytic potential and its impact on cellular metabolism. nih.govmdpi.com

Advanced Analytical Techniques Employing Dl 1,3 13c2 Glyceraldehyde Derived Metabolites

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Profiling

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the metabolites of ¹³C-labeled substrates like DL-[1,3-¹³C₂]Glyceraldehyde. nih.gov This non-destructive technique allows for the identification and quantification of isotopomers, which are molecules that differ only in the isotopic composition of their atoms. The information gleaned from ¹³C-NMR spectra provides a detailed map of metabolic fluxes. nih.govnih.gov

Principles of ¹³C-NMR in Tracing Labeled Atoms and Spin-Coupling Analysis

The fundamental principle of ¹³C-NMR spectroscopy in metabolic studies lies in its ability to detect the ¹³C isotope, which possesses a nuclear spin of 1/2 and is therefore NMR-active. bhu.ac.in While the natural abundance of ¹³C is only about 1.1%, the introduction of enriched compounds like DL-[1,3-¹³C₂]Glyceraldehyde significantly enhances the signal, allowing for detailed analysis. nih.govlibretexts.org Each unique carbon atom in a molecule produces a distinct signal in the ¹³C-NMR spectrum, and its chemical shift provides information about its chemical environment. bhu.ac.infiveable.me

When a ¹³C-labeled substrate is metabolized, the label is incorporated into various downstream metabolites. The position of the ¹³C atoms in these products can be determined by analyzing the resulting NMR spectra. libretexts.org A key feature of using ¹³C-labeled precursors is the observation of ¹³C-¹³C spin-spin coupling. nih.gov This coupling between adjacent ¹³C nuclei results in the splitting of NMR signals into multiplets, a phenomenon that is rare with natural abundance ¹³C but becomes prominent with enriched substrates. libretexts.orglibretexts.org The pattern and magnitude of these couplings (J-couplings) provide direct evidence of which carbon-carbon bonds were formed during metabolism, offering unambiguous information about pathway utilization. nih.govnih.gov For instance, the conversion of [U-¹³C₃]pyruvate (a potential metabolite of DL-[1,3-¹³C₂]Glyceraldehyde) into acetyl-CoA and its subsequent entry into the TCA cycle can be distinguished from its carboxylation to oxaloacetate by analyzing the distinct multiplet patterns in the ¹³C NMR spectrum of glutamate, a downstream product. pnas.org

Methodologies for Data Acquisition and Processing of Complex ¹³C-NMR Spectra

Acquiring and processing ¹³C-NMR spectra from complex biological samples containing labeled metabolites requires specialized techniques to enhance sensitivity and resolution. Due to the inherently lower sensitivity of the ¹³C nucleus compared to protons, longer scan times are often necessary. nih.gov To simplify complex spectra and improve signal-to-noise, proton decoupling techniques are commonly employed. libretexts.orglibretexts.org Broadband decoupling removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon appears as a single peak. libretexts.orglibretexts.org

For more detailed structural information, various pulse sequences and multidimensional NMR experiments are utilized. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), correlate carbon atoms with their directly attached protons, aiding in the assignment of complex spectra. core.ac.uk For tracing metabolic pathways, 2D ¹³C-¹³C correlation experiments can directly show the connectivity between carbon atoms, providing powerful insights into metabolic rearrangements. nih.gov

Data processing involves Fourier transformation of the acquired free induction decay (FID), followed by phase and baseline correction. For quantitative analysis, the areas of the NMR peaks are integrated. Specialized software is often used to deconvolute overlapping peaks and accurately measure the areas of multiplets arising from ¹³C-¹³C spin-spin coupling. pnas.org

Quantitative Metabolic Flux Analysis (MFA) using ¹³C-NMR Isotopomer Data

Metabolic Flux Analysis (MFA) is a powerful computational method used to quantify the rates (fluxes) of reactions within a metabolic network. sci-hub.se When combined with ¹³C labeling experiments, it becomes ¹³C-MFA, a cornerstone technique in systems biology and metabolic engineering. d-nb.infocreative-proteomics.com The general principle involves introducing a ¹³C-labeled substrate, such as DL-[1,3-¹³C₂]Glyceraldehyde, into a biological system and allowing it to reach a metabolic and isotopic steady state. d-nb.infonih.gov

The isotopomer distribution of key metabolites, particularly amino acids derived from central metabolic pathways, is then measured using ¹³C-NMR. sci-hub.senih.gov The relative abundances of different isotopomers, determined from the analysis of ¹³C-¹³C spin-coupling patterns, provide a wealth of information about the relative activities of different metabolic pathways. pnas.org

This experimental data is then used in conjunction with a stoichiometric model of the metabolic network. The model mathematically describes the flow of carbon atoms through the various reactions. By fitting the model-predicted isotopomer distributions to the experimentally measured data, the intracellular metabolic fluxes can be estimated. sci-hub.sevanderbilt.edu This approach allows for the determination of pathway splits, such as the flux through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis, and the activity of anaplerotic pathways. nih.govshimadzu.com

Mass Spectrometry (MS) Techniques for Isotope Ratio and Fragment Analysis

Mass spectrometry (MS) is another indispensable tool for tracing the metabolism of ¹³C-labeled compounds. nih.gov It offers high sensitivity and the ability to analyze a wide range of metabolites. nih.gov When coupled with chromatographic separation techniques, MS can provide detailed information on the incorporation of ¹³C from precursors like DL-[1,3-¹³C₂]Glyceraldehyde into various cellular components. nih.gov The core principle involves measuring the mass-to-charge ratio (m/z) of ions, which allows for the differentiation of molecules based on their isotopic content. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable metabolites. nih.gov For non-volatile metabolites like amino acids and sugars, a chemical derivatization step is required to make them amenable to GC analysis. nih.govresearchgate.net

In the context of ¹³C labeling studies, GC-MS is used to determine the mass isotopomer distribution of metabolites. nih.gov After separation by the gas chromatograph, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a predictable manner. The mass spectrometer then separates these fragments based on their m/z ratio. The resulting mass spectrum contains information about the number of ¹³C atoms incorporated into the molecule and its fragments. shimadzu.com This fragmentation pattern provides valuable positional isotopic information that can be used to deduce the labeling pattern of the original metabolite, which in turn reflects the metabolic pathway taken. nih.govshimadzu.com For example, analyzing the fragments of derivatized amino acids can reveal the labeling state of different parts of their carbon skeleton, providing constraints for MFA models. nih.gov

Table 1: Illustrative GC-MS Fragments for a ¹³C-Labeled Metabolite

Metabolite FragmentUnlabeled Mass (m/z)Possible Labeled Masses (m/z)Inferred Labeling Information
Fragment A100101, 102Incorporation of 1 or 2 ¹³C atoms
Fragment B150151, 152, 153Incorporation of 1, 2, or 3 ¹³C atoms

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Accurate Mass (HR/AM) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for the analysis of non-volatile, polar, and thermally labile metabolites, such as sugar phosphates, nucleotides, and organic acids. acs.orgresearchgate.net LC-MS does not typically require derivatization, simplifying sample preparation. researchgate.net The use of different LC column chemistries, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), allows for the separation of a wide variety of compounds. acs.org

Following chromatographic separation, metabolites are ionized using soft ionization techniques like electrospray ionization (ESI), which typically keeps the molecule intact. nih.gov The mass spectrometer then measures the m/z of the molecular ion. The mass shift due to the incorporation of ¹³C atoms allows for the determination of the number of labeled carbons in the molecule. nih.gov

High-Resolution Accurate Mass (HR/AM) mass spectrometry, often performed on instruments like Orbitraps or time-of-flight (TOF) analyzers, provides very precise mass measurements. semanticscholar.org This high accuracy allows for the confident determination of the elemental composition of a molecule and helps to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). acs.org In ¹³C tracing studies, HR/AM-MS can resolve the different isotopologues of a metabolite, providing a detailed mass isotopomer distribution that is crucial for accurate flux analysis. nih.gov

Table 2: Comparison of Analytical Techniques for ¹³C-Labeled Metabolite Analysis

TechniquePrincipleAdvantagesLimitations
¹³C-NMRDetects ¹³C nuclei and their spin-spin coupling.Provides detailed positional isotopomer information (J-coupling); non-destructive. nih.govnih.govLower sensitivity, requires larger sample sizes and longer acquisition times. nih.gov
GC-MSSeparates volatile compounds and analyzes their mass spectra after fragmentation.High chromatographic resolution; provides fragmentation patterns for structural information. nih.govRequires derivatization for non-volatile compounds. nih.gov
LC-HR/AM-MSSeparates compounds in liquid phase and measures their accurate mass.High sensitivity and selectivity; suitable for a wide range of metabolites without derivatization; accurate mass aids identification. acs.orgnih.govFragmentation is often less extensive than GC-MS, providing less positional information from a single analysis.

Isotopic Ratio Outlier Analysis (IROA) and Related Methods for Enhanced Compound Identification

Isotopic Ratio Outlier Analysis (IROA) is a powerful mass spectrometry-based technique that leverages stable isotope labeling to improve the accuracy and reliability of metabolite identification and quantification. mdpi.com The fundamental principle of IROA involves the use of two distinct isotopically labeled cell cultures. One culture is grown in a medium containing predominantly ¹²C (natural abundance), while the other is grown in a medium highly enriched with ¹³C (e.g., 95%). iroatech.com The resulting metabolites from the ¹³C-enriched culture will have nearly all their carbon atoms as ¹³C, creating a unique isotopic pattern.

When samples from both cultures are mixed and analyzed by MS, metabolites of biological origin will appear as distinct pairs of isotopic envelopes separated by a mass difference corresponding to the number of carbon atoms in the molecule. nih.goviroatech.com This "mirror-image" pattern is a key feature of IROA and allows for the confident discrimination of true metabolites from background noise, artifacts, and non-biological contaminants. nih.govsciex.com The predictable mass difference between the ¹²C and ¹³C isotopologues directly reveals the number of carbon atoms in the molecule, a critical piece of information for determining its elemental formula. iroatech.comiroatech.com

The IROA workflow typically involves the following steps:

Labeling: Biological systems, such as cells or organisms, are cultured in media containing either natural abundance carbon or a high percentage of ¹³C-labeled carbon sources. sciex.com

Sample Preparation: Labeled (internal standard) and unlabeled (experimental) samples are mixed in a 1:1 ratio. iroatech.com

Mass Spectrometry Analysis: The mixed sample is analyzed using high-resolution mass spectrometry to detect the characteristic isotopic patterns. sciex.com

Data Analysis: Specialized software, such as ClusterFinder, is used to identify the IROA peak pairs, calculate the number of carbons, and assign putative molecular formulas. iroatech.comsciex.com

This method significantly reduces the number of false positives and provides a higher degree of confidence in compound identification compared to traditional untargeted metabolomics approaches. iroatech.com The use of a complex labeled internal standard, often derived from a universally labeled organism like yeast, provides hundreds of known reference points across the chromatogram, ensuring robust quality control and improved quantitative accuracy. sciex.comnih.gov

Integration of NMR and MS Data for Comprehensive Metabolite Fingerprinting

While mass spectrometry is highly sensitive for detecting a wide range of metabolites, the identification of unknown compounds remains a significant challenge, particularly for isomeric species that have the same mass. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed structural information, including the position of isotopic labels within a molecule. royalsocietypublishing.org The integration of both MS and NMR data, therefore, offers a powerful and complementary approach for comprehensive metabolite fingerprinting and unambiguous structure elucidation. nih.govnih.gov

The use of ¹³C-labeled precursors, such as DL-[1,3-13C2]Glyceraldehyde, is central to this integrated approach. The incorporation of ¹³C atoms into metabolites can be detected by both MS (as a mass shift) and NMR (through ¹³C-¹³C and ¹³C-¹H spin-spin couplings). nih.govnih.gov This dual-detection capability provides a robust method for confirming the identity of metabolites and tracing their metabolic fate.

A typical workflow for integrating NMR and MS data in a stable isotope labeling experiment involves:

Isotope Labeling: A biological system is cultured with a ¹³C-labeled substrate.

Sample Fractionation: The complex mixture of metabolites is often separated using techniques like liquid chromatography (LC) prior to analysis. nih.gov

MS Analysis: High-resolution MS is used to detect labeled metabolites and determine their elemental composition based on accurate mass measurements and isotopic patterns. nih.gov

NMR Analysis: The fractions containing labeled metabolites of interest are then analyzed by ¹³C NMR to obtain detailed structural information, including the specific positions of the ¹³C labels. nih.govhep.com.cn

Data Integration and Structure Elucidation: The data from both techniques are combined to confidently identify the metabolite. The molecular formula from MS is combined with the structural connectivity information from NMR to distinguish between isomers and confirm the structure. nih.gov

This integrated approach has been successfully applied to identify previously unknown metabolites and to elucidate complex metabolic pathways. nih.govnih.gov For instance, by feeding organisms ¹³C-labeled glucose and analyzing the resulting metabolites by both LC-MS and NMR, researchers have been able to map out central carbon metabolism and discover novel biochemical transformations. hep.com.cn The ability of NMR to pinpoint the location of ¹³C atoms provides crucial information for understanding the specific enzymatic reactions involved in a pathway. royalsocietypublishing.org

The combination of IROA with NMR further enhances the power of this integrated approach. IROA can rapidly identify biologically relevant, labeled compounds in a complex mixture, which can then be targeted for more detailed structural analysis by NMR. nih.gov This significantly streamlines the process of unknown identification in untargeted metabolomics studies.

Dl 1,3 13c2 Glyceraldehyde As a Precursor for Research Specific Labeled Biomolecules

Synthesis of Other 13C-Labeled Carbohydrates and Derivatives for Metabolic Tracing

The strategic placement of ¹³C isotopes in DL-[1,3-¹³C₂]Glyceraldehyde allows it to be a versatile precursor for the synthesis of a wide array of other labeled carbohydrates. These synthesized molecules are crucial for metabolic tracing studies, which track the fate of carbon atoms through various biochemical pathways. tandfonline.comnih.govgoogle.comresearchgate.net

Enzymatic and chemo-enzymatic methods are predominantly used to convert DL-[1,3-¹³C₂]Glyceraldehyde, or its phosphorylated form DL-[1,3-¹³C₂]Glyceraldehyde-3-phosphate, into more complex sugars. nih.govresearchgate.net Aldolases, for instance, are enzymes that can catalyze the condensation of glyceraldehyde or its isomer, dihydroxyacetone phosphate (B84403) (DHAP), with other molecules to form larger carbohydrates. google.com This approach has been successfully employed to prepare hexoses, such as fructose (B13574) and glucose, with specific ¹³C labeling patterns. researchgate.net

A key application involves the synthesis of labeled pentose (B10789219) phosphates, like D-ribose-5-phosphate, which are fundamental building blocks for nucleotides. nih.gov For example, DL-[1-¹³C]glyceraldehyde 3-phosphate has been used in enzymatic reactions to produce L-[3,4-¹³C]sorbose 1,6-bisphosphate, demonstrating the utility of labeled trioses in creating larger, specifically labeled sugar phosphates. nih.gov These methods provide researchers with essential tools to probe carbohydrate metabolism with high precision. tandfonline.com

Table 1: Examples of ¹³C-Labeled Carbohydrates Synthesized from Glyceraldehyde Precursors

Labeled Precursor Synthesis Method Synthesized ¹³C-Labeled Product(s) Research Application
DL-[1-¹³C]Glyceraldehyde 3-phosphate Enzymatic (Aldolase) L-[3,4-¹³C]Sorbose 1,6-bisphosphate Metabolic pathway analysis
D- and L-Glyceraldehyde 3-phosphate Chemo-enzymatic ¹³C-labeled hexoses (e.g., Fructose, Glucose) Metabolic tracing
DL-Glyceraldehyde Chemo-enzymatic ¹³C-enriched erythrose and threose Preparation of labeled tetroses
D-[2-¹³C]Ribose 5-phosphate (derived from labeled triose-phosphates) Enzymatic D-[2-¹³C]Ribulose 1,5-bisphosphate Study of pentose phosphate pathway

Biosynthetic Incorporation into Macromolecules for Structural and Functional Studies

The ¹³C labels from DL-[1,3-¹³C₂]Glyceraldehyde can be traced into various macromolecules, providing insights into their synthesis, structure, and function. nih.govbiorxiv.org When introduced into cellular systems, labeled glyceraldehyde enters central carbon metabolism, primarily through glycolysis and the pentose phosphate pathway. northwestern.eduoup.com This allows the ¹³C atoms to be incorporated into the building blocks of major classes of macromolecules, including polysaccharides, nucleic acids, lipids, and proteins. funaab.edu.ngsigmaaldrich.comnih.gov

For instance, the carbon skeleton of glyceraldehyde is a direct precursor for the glycerol (B35011) backbone of lipids and, through gluconeogenesis, can be used to synthesize glucose for glycogen (B147801) production. nih.gov Studies have shown the incorporation of ¹³C from labeled glucose (which is metabolized through glyceraldehyde-3-phosphate) into the neutral sugars of glycoproteins and the ribose moiety of RNA. nih.gov This labeling is essential for tracking the synthesis of these complex carbohydrates and nucleic acids. nih.gov

Furthermore, the metabolic products derived from labeled glyceraldehyde, such as acetyl-CoA and various amino acids, can be incorporated into proteins. meihonglab.com This biosynthetic labeling is a cornerstone of modern structural biology. sigmaaldrich.com By introducing ¹³C (and other stable isotopes like ¹⁵N and ²H) into proteins, researchers can use advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures and study the dynamics of these complex macromolecules. sigmaaldrich.commeihonglab.commit.edu For example, using specifically labeled glycerol, a compound closely related to glyceraldehyde, researchers can achieve selective ¹³C labeling of amino acid side chains, which simplifies complex NMR spectra and aids in structural analysis. sigmaaldrich.commeihonglab.com Similarly, labeled glucose has been used to produce ¹³C-enriched mucin O-glycans, large glycoproteins, for structural characterization by mass spectrometry. nih.gov

Table 2: Macromolecules Labeled Using ¹³C-Glyceraldehyde Derivatives and Related Precursors

Macromolecule Class Specific Example Labeling Precursor (Metabolically related) Analytical Technique Research Focus
Polysaccharides Glycogen ¹³C-Glucose Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Tracing dietary glucose incorporation
Glycoproteins Mucin O-glycans, Intestinal glycoproteins ¹³C-Glucose Mass Spectrometry, GC-IRMS Structural characterization, biosynthesis
Nucleic Acids Ribonucleic Acid (RNA) ¹³C-Glucose GC-IRMS, NMR Spectroscopy Tracing ribose synthesis, structural studies
Proteins Ubiquitin, various enzymes Selectively labeled glycerol or pyruvate (B1213749) Solid-State and Solution NMR 3D structure determination, dynamics
Lipids Fatty acids ¹³C-Glucose Gas Chromatography-Mass Spectrometry (GC-MS) Investigating lipid synthesis pathways

Emerging Research Frontiers and Future Directions with Dl 1,3 13c2 Glyceraldehyde

Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

A paradigm shift in metabolic research involves the integration of data from various "omics" platforms to construct a holistic view of cellular function. plos.orgnih.govukbiobank.ac.ukresearchgate.netfrontiersin.org The combination of flux data obtained from DL-[1,3-13C2]Glyceraldehyde with genomics, transcriptomics, and proteomics provides a powerful systems biology approach to unravel the intricate regulation of metabolic networks. plos.orgnih.govresearchgate.netapicalscientific.com

By correlating metabolic flux distributions with gene expression and protein abundance, researchers can identify key regulatory nodes and gain mechanistic insights into how cells adapt their metabolism under different physiological or pathological conditions. frontiersin.orgnih.gov For instance, studies combining 13C tracer analysis with transcriptomics have revealed upregulated pathways in cancer, providing a more comprehensive picture of tumor metabolism. ub.edunih.gov This integrated approach allows for the identification of not just the active metabolic pathways, but also the genetic and regulatory drivers behind these metabolic phenotypes. The use of multi-omics strategies is crucial for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark. frontiersin.orgd-nb.info

Table 1: Illustrative Multi-Omics Integration with this compound Tracing

Omics Data TypeInformation ProvidedIntegrated Insight with this compound
Transcriptomics Gene expression levels of metabolic enzymes and regulatory proteins.Correlate changes in flux through glycolysis and pentose (B10789219) phosphate (B84403) pathway with the expression of key enzymes.
Proteomics Abundance of metabolic enzymes and post-translational modifications.Link altered glyceraldehyde metabolism to the abundance and activity of specific enzymatic machinery.
Metabolomics Comprehensive profile of intracellular metabolite concentrations.Provide a complete picture of the metabolic state by combining flux data with metabolite pool sizes.

This multi-faceted approach is essential for building predictive models of metabolism and for identifying novel therapeutic targets.

Advancements in Non-Invasive in vivo Metabolic Tracing Techniques in Model Organisms

The ability to monitor metabolic fluxes in real-time within a living organism offers unparalleled insights into dynamic biological processes. A significant advancement in this area is the use of hyperpolarized 13C Magnetic Resonance Imaging (MRI). nih.govsnmjournals.orgrsna.orgmdpi.com This technique dramatically increases the signal of 13C-labeled molecules, including derivatives of glyceraldehyde, by over 10,000-fold, enabling non-invasive, real-time imaging of metabolic pathways in vivo. nih.govsnmjournals.org

Hyperpolarized [1-13C]pyruvate is a prominent example that has been used in clinical studies to probe metabolism in tumors and other diseases. rsna.orgnih.gov The principles of this technology can be extended to other 13C-labeled substrates like glyceraldehyde to visualize the activity of specific metabolic pathways non-invasively. For example, hyperpolarized DL-[1,3-13C2, 3-2H]-3-hydroxybutyric acid has shown potential for investigating ketone body metabolism in vivo. nih.gov These methods allow researchers to study metabolic changes in response to therapeutic interventions or disease progression in longitudinal studies using the same model organism, reducing biological variability. researchgate.net The development of novel hyperpolarized probes derived from glyceraldehyde could provide dynamic information on pathways leading to the formation of oncometabolites. nih.gov

Development of Advanced Computational Tools for Isotopic Data Analysis and Modeling

The increasing complexity of data generated from stable isotope tracing experiments necessitates the development of sophisticated computational tools for data analysis and modeling. wikipedia.orgnih.gov Several software packages have been developed to facilitate metabolic flux analysis (MFA) from 13C labeling data. nih.govoup.comacs.org

These tools, such as FiatFlux, 13CFLUX2, and p13CMFA, provide platforms for constructing metabolic network models, simulating isotopic labeling patterns, and estimating intracellular fluxes by fitting model predictions to experimental data. plos.orgnih.govoup.com They incorporate algorithms to handle the mathematical complexities of isotopomer analysis, making MFA more accessible to a broader range of researchers. d-nb.infopsu.edu Furthermore, the development of standardized modeling languages like FluxML aims to improve the reproducibility and exchange of 13C-MFA models between different research groups. frontiersin.org Advanced software can now integrate data from multiple tracers and different analytical platforms (e.g., MS and NMR), and some are designed to handle the challenges of isotopically non-stationary MFA, which is crucial for studying dynamic systems. vanderbilt.edumdpi.com

Table 2: Examples of Computational Tools for 13C-Metabolic Flux Analysis

Software ToolKey FeaturesPrimary Application
FiatFlux User-friendly interface for flux ratio and 13C-constrained flux balancing analysis. nih.govQuantitative investigation of intracellular metabolism for non-specialists. nih.gov
13CFLUX2 High-performance suite for designing and evaluating carbon labeling experiments; supports large-scale analyses. oup.comAdvanced, flexible, and scalable 13C-MFA workflows. oup.com
p13CMFA Integrates gene expression data with 13C data by minimizing total reaction flux. plos.orgEstimating flux distributions in undetermined systems by combining metabolomics and transcriptomics. plos.org
FreeFlux Python package for both steady-state and isotopically non-stationary MFA. acs.orgTime-efficient flux analysis, particularly for transient states. acs.org

Exploration of Uncharted Metabolic Pathways and Regulatory Networks

This compound and other stable isotope tracers are instrumental in discovering and characterizing novel metabolic pathways and regulatory networks. nih.gov By tracing the fate of the 13C labels through the metabolic system, researchers can identify unexpected labeling patterns in metabolites, suggesting the existence of previously unknown biochemical reactions or connections between pathways. researchgate.net

For example, stable isotope tracing has been pivotal in identifying altered metabolic pathways that are activated in cancer cells to support their high rates of proliferation. d-nb.info These include pathways beyond the well-known Warburg effect, such as serine and glycine (B1666218) metabolism and one-carbon metabolism. d-nb.info The use of specifically designed tracer experiments can help to resolve fluxes through complex and interconnected pathways, such as the transketolase-like 1 (TKTL1) pathway. d-nb.info The discovery of such "uncharted" metabolic activities and their regulatory mechanisms can open up new avenues for therapeutic intervention. nih.gov

Synergistic Applications with Other Stable Isotopic Probes (e.g., 2H, 15N) for Multidimensional Analysis

To gain a more comprehensive understanding of metabolism, researchers are increasingly using a combination of stable isotopic probes. The synergistic application of this compound with tracers labeled with other stable isotopes, such as deuterium (B1214612) (2H) and nitrogen-15 (B135050) (15N), allows for a multidimensional analysis of metabolic networks. nih.govfrontiersin.orgcreative-proteomics.com

While 13C tracers are excellent for tracking the carbon backbone of metabolites, 15N-labeled compounds, such as glutamine, can be used to trace nitrogen flux and amino acid metabolism. nih.gov Similarly, deuterium-labeled water (2H2O) or other 2H-labeled substrates can provide insights into processes like de novo lipogenesis and redox metabolism. nih.govuab.edu The simultaneous use of these different isotopic probes in parallel experiments provides complementary information and allows for a more robust and detailed quantification of fluxes across interconnected pathways of carbon and nitrogen metabolism. nih.govuni-regensburg.denih.gov This multi-isotope approach is particularly powerful for dissecting the complex metabolic interplay between different nutrient sources and biosynthetic pathways.

Q & A

Q. What is the structural characterization of DL-[1,3-¹³C₂]glyceraldehyde, and how does isotopic labeling impact its identification?

DL-[1,3-¹³C₂]glyceraldehyde is a triose monosaccharide (C₃H₆O₃) with ¹³C isotopes at positions 1 and 3. Its structure includes an aldehyde group at C1 and hydroxyl groups at C2 and C4. Isotopic labeling distinguishes it from unlabeled glyceraldehyde (CAS 56-82-6) by altering its mass spectral profile and NMR signals. For identification:

  • Mass Spectrometry (MS): The molecular ion peak shifts from m/z 90 (unlabeled) to m/z 92 due to two ¹³C atoms .
  • ¹³C-NMR: Peaks at C1 and C3 show splitting or enhanced intensity, confirming isotopic enrichment .

Q. What are the standard protocols for synthesizing DL-[1,3-¹³C₂]glyceraldehyde in laboratory settings?

Synthesis typically involves:

Isotopic Precursors: Use ¹³C-labeled acetic acid or formaldehyde to introduce isotopes at C1 and C3 via aldol condensation .

Reduction: Reduce ¹³C-labeled dihydroxyacetone phosphate (DHAP) using glycerol dehydrogenase to yield glyceraldehyde .

Purification: Chromatographic methods (e.g., HPLC) separate enantiomers and verify isotopic purity (>98%) .

Q. How is DL-glyceraldehyde utilized in studying glycolysis and the pentose phosphate pathway (PPP)?

DL-glyceraldehyde serves as a metabolic tracer to:

  • Track Carbon Flux: In glycolysis, [1,3-¹³C₂]glyceraldehyde is phosphorylated to glyceraldehyde 3-phosphate (G3P), which generates [2,3-¹³C₂]pyruvate via triose phosphate isomerase .
  • PPP Analysis: Transketolase catalyzes the conversion of labeled pentoses (e.g., [1,2-¹³C₂]xylulose) to hexoses, enabling quantification of flux ratios .

Advanced Research Questions

Q. How can researchers optimize the use of ¹³C-labeled DL-glyceraldehyde in metabolic flux analysis (MFA)?

Key Considerations:

  • Isotopic Steady State: Ensure cells reach metabolic equilibrium by pre-incubating with labeled substrate for ≥3 cell doublings .
  • Analytical Validation: Use LC-MS/MS to quantify ¹³C enrichment in downstream metabolites (e.g., lactate, citrate) .
  • Modeling: Apply computational tools (e.g., INCA, OpenFLUX) to map flux distributions and resolve pathway ambiguities .

Q. What mechanisms underlie the cytotoxic and mutagenic effects of DL-glyceraldehyde, and how do experimental variables influence these outcomes?

Mechanisms:

  • Protein Crosslinking: Glyceraldehyde forms advanced glycation end products (AGEs), inducing ROS production and glutathione depletion .
  • DNA Damage: Mutagenicity in the Ames test (TA100 strain) correlates with alkylation of guanine residues, while human cell chromosome damage involves ROS-mediated double-strand breaks .
    Variables Affecting Results:
  • Cell Type: Primary hepatocytes show higher ROS sensitivity than immortalized lines due to glutathione recycling differences .
  • Concentration: Cytotoxicity (IC₅₀) ranges from 0.5–2 mM in mammalian cells, requiring dose-response validation .

Q. How should discrepancies in experimental data on DL-glyceraldehyde-induced oxidative stress be analyzed?

Troubleshooting Steps:

Assay Validation: Compare ROS detection methods (e.g., DCFH-DA vs. Amplex Red) to rule out dye-specific artifacts .

Redox Buffering: Measure intracellular glutathione (GSH/GSSG ratios) to assess antioxidant capacity .

Replicate Studies: Use ≥3 biological replicates and normalize data to cell viability (e.g., MTT assay) .

Q. What are the best practices for handling and storing DL-[1,3-¹³C₂]glyceraldehyde to maintain stability?

Protocols:

  • Storage: Lyophilized powder is stable at -20°C for 3 years; solutions in DMSO or ethanol should be stored at -80°C (<2 years) .
  • Avoid Degradation: Protect from light and moisture to prevent racemization or oxidation to glyceric acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.